molecular formula C13H22N2O B7844184 N*1*-Isopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine

N*1*-Isopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine

Cat. No.: B7844184
M. Wt: 222.33 g/mol
InChI Key: CXEXDVLKIQFKRQ-UHFFFAOYSA-N
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Description

N*1*-Isopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine is a chemical compound with the molecular formula C13H22N2O and a molecular weight of 222.33 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N*1*-Isopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine typically involves the reaction of 3-methoxybenzyl chloride with N-isopropylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N*1*-Isopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N*1*-Isopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N*1*-Isopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

N'-[(3-methoxyphenyl)methyl]-N'-propan-2-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-11(2)15(8-7-14)10-12-5-4-6-13(9-12)16-3/h4-6,9,11H,7-8,10,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEXDVLKIQFKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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